Methyl 2-chloro-4,4-dimethylpentanoate

Vue d'ensemble

Description

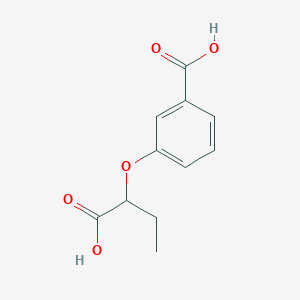

Methyl 2-chloro-4,4-dimethylpentanoate is a chemical compound with the molecular formula C8H15ClO2 . It has a molecular weight of 178.656 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

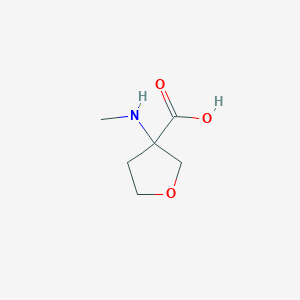

The molecular structure of Methyl 2-chloro-4,4-dimethylpentanoate consists of a total of 25 bonds. There are 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Applications De Recherche Scientifique

Environmental Impact and Treatment Methods

- Chlorinated By-products of Pharmaceuticals : Research on the chlorination of gemfibrozil, a pharmaceutical compound, revealed the formation of various chlorinated by-products. This study underscores the environmental impact of chlorinated waste, potentially relevant to similar compounds like Methyl 2-chloro-4,4-dimethylpentanoate in wastewater treatment processes (Krkošek et al., 2011).

Pharmaceutical Applications

- Metal Complexes as CDK8 Kinase Inhibitors : The synthesis and evaluation of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives showcased their potential as CDK8 kinase inhibitors, highlighting a pathway for developing new cancer therapies. This study suggests the role of structurally similar compounds in medicinal chemistry (Aboelmagd et al., 2021).

Analytical Methodologies

- Herbicide Analysis in Water : A novel approach for analyzing chlorophenoxy acid herbicides through in-situ esterification followed by liquid-liquid extraction combined with GC-MS could offer insights into the detection and analysis of related chlorinated compounds in environmental samples (Catalina et al., 2000).

Materials Science

- Nonflammable Electrolyte Solvent for Lithium-ion Batteries : The study on dimethyl methyl phosphate as a fire-retardant electrolyte solvent for Li-ion batteries, with the addition of chloro-ethylene carbonate, points to the potential use of Methyl 2-chloro-4,4-dimethylpentanoate in similar applications, where safety and performance of battery electrolytes are concerned (Feng et al., 2008).

Safety and Hazards

Methyl 2-chloro-4,4-dimethylpentanoate should be handled with care. It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It’s also recommended to keep away from heat, sparks, open flames, and hot surfaces .

Propriétés

IUPAC Name |

methyl 2-chloro-4,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-8(2,3)5-6(9)7(10)11-4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJZLHNGDFOSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-4,4-dimethylpentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B3098681.png)

![2-Azaspiro[4.5]decane-1,8-dione](/img/structure/B3098685.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B3098689.png)

![7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B3098699.png)

![(S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098708.png)

![(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098713.png)